5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-16-7-6-15(24-16)17(21)20-12-18(22,13-4-2-1-3-5-13)14-8-10-23-11-9-14/h1-7,14,22H,8-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBGIMJUSOHLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC=C(S2)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Rivaroxaban
- Structure : (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide.
- Key Differences: Replaces the hydroxy-oxan-phenyl side chain with an oxazolidinone ring and morpholine group.
- Activity : FDA-approved anticoagulant targeting factor Xa [1].
- Stereochemistry : The (S)-enantiomer (Rivaroxaban) exhibits significantly higher anticoagulant activity compared to the (R)-enantiomer, emphasizing the role of stereochemistry in biological efficacy [5].
Nitrothiophene Carboxamides
- Example : N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ().
- Key Differences : Substitutes the 5-chloro group with a nitro group and incorporates a thiazole ring.
- Activity : Demonstrates narrow-spectrum antibacterial activity, likely due to the electron-withdrawing nitro group enhancing target interaction [4].
- Synthesis : Utilizes HATU-mediated coupling, yielding 42% product after purification [4].
Chalcone Derivatives
- Examples : 5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b) and analogs ().
- Key Differences : Feature acryloylphenyl groups attached to the carboxamide, varying in substituents (e.g., bromo, methoxy, fluoro).
- Physicochemical Properties : Melting points range from 145°C to 212°C, with molecular weights between 384.8–447.7 g/mol [7].
Gem-Difluorovinyl Derivatives
- Example : 5-Chloro-N-(2,2-difluorovinyl)thiophene-2-carboxamide (3k, ).
- Key Differences : Incorporates a difluorovinyl group instead of the hydroxy-oxan-phenyl side chain.
- Synthesis : Achieved via iodonium salt reactivity, yielding 58% product. Fluorine substituents may improve metabolic stability [9].
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Data (NMR, IR) |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₁ClN₂O₃S | 380.88 | N/A | Likely δ ~7–8 ppm (aromatic protons) |
| Rivaroxaban | C₁₉H₁₈ClN₃O₅S | 435.88 | N/A | Confirmed via LCMS and HPLC [1] |
| Chalcone Derivative 4b () | C₂₀H₁₄ClNO₃S | 384.8 | 210–212 | IR: N-H (3280 cm⁻¹), C=O (1660 cm⁻¹) [7] |
| Nitrothiazolyl Derivative 77 () | C₈H₄ClN₃O₃S₂ | 289.95 | N/A | ¹H NMR: δ 13.79 (s, NH) [6] |
Biological Activity
5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 319.83 g/mol. The structure features a thiophene ring, a carboxamide group, and a hydroxy oxane moiety, contributing to its pharmacological profile.
Research indicates that this compound acts primarily as an acetyl-CoA carboxylase (ACC) inhibitor . ACC plays a critical role in fatty acid metabolism, making this compound relevant in the treatment of metabolic disorders such as obesity and dyslipidemia .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits ACC activity in HepG2 cells, leading to a reduction in fatty acid synthesis. The half-maximal inhibitory concentration (IC50) values reported for the compound range around 0.3 mg/kg , indicating potent activity against ACC enzymes .
In Vivo Studies
In vivo experiments conducted on rat models have shown that administration of the compound results in significant weight loss and reduced levels of triglycerides and cholesterol in subjects fed a high-fat diet. Notably, the compound exhibited an effective dose-response relationship, with doses as low as 3 mg/kg leading to observable metabolic benefits .
Case Study 1: Obesity Model
A study involving high-fat diet-induced obesity in rats demonstrated that treatment with this compound resulted in:
- Weight Loss : Average weight reduction of 15% over four weeks.
- Lipid Profile Improvement : Significant decrease in serum triglycerides and total cholesterol levels.
Case Study 2: Cancer Cell Viability
Another investigation focused on the compound's effects on cancer cell lines (e.g., LNCaP prostate cancer cells). Results indicated:
- Cell Viability Reduction : The compound reduced cell viability by approximately 40% at concentrations above 10 µM.
- Mechanistic Insights : Apoptotic pathways were activated, suggesting potential use as an adjunct therapy in cancer treatment .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.83 g/mol |
| IC50 (ACC inhibition) | ~0.3 mg/kg |
| Weight Loss (obesity model) | ~15% reduction |
| Cancer Cell Viability Reduction | ~40% at >10 µM |
Q & A
Q. What are the key synthetic pathways for 5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiophene-2-carboxamide core via chlorination of thiophene derivatives (e.g., using POCl₃ or SOCl₂).
- Step 2 : Coupling the carboxamide group with the hydroxy-oxane-phenylethyl moiety through nucleophilic substitution or amidation.
- Step 3 : Introduction of the oxan-4-yl group via cyclization or alkylation under mild conditions (e.g., using DCC/DMAP as coupling agents). Optimization of reaction parameters (temperature, solvent polarity, and catalysts like lanthanide triflates) is critical for yields >70% .
Q. How is the compound characterized to confirm structural integrity?
Standard analytical methods include:
- NMR : and NMR to verify substituent positions (e.g., hydroxy group at δ 4.2–4.5 ppm; oxane protons at δ 3.5–4.0 ppm).
- IR Spectroscopy : Confirmation of amide C=O (1650–1680 cm) and hydroxyl O–H (3200–3400 cm) stretches.
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₁₈H₂₁ClN₂O₃S; calculated [M+H]⁺ = 381.09) .
Q. What are the primary structural features influencing reactivity?
Key groups include:
- Thiophene ring : Electron-withdrawing Cl substituent enhances electrophilic substitution.
- Hydroxy-oxane-phenylethyl side chain : Steric hindrance from the phenyl group impacts regioselectivity in reactions.
- Amide linkage : Participates in hydrogen bonding, affecting solubility and biological interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in coupling steps?
Contradictory data on yields (e.g., 40–75%) may arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve amidation efficiency but may degrade sensitive groups.
- Catalyst choice : Silver triflate vs. lanthanide catalysts can alter reaction rates (k ≈ 0.15 vs. 0.25 min).
- Temperature control : Excessive heat (>80°C) may hydrolyze the oxane ring. Use kinetic studies (Arrhenius plots) to identify optimal ranges .
Q. What strategies address discrepancies in biological activity data across studies?
Variations in IC₅₀ values (e.g., 10–50 μM for anti-inflammatory activity) may stem from:
- Assay conditions : Differences in cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or buffer pH (7.4 vs. 6.8).
- Metabolic stability : Hepatic microsomal assays (e.g., t₁/₂ = 45–120 min) reveal CYP450-mediated degradation.
- Target specificity : Use CRISPR knockouts to validate CB2 receptor vs. off-target effects .
Q. How can polymorphic forms of the compound impact formulation stability?
Patent data on analogous compounds (e.g., methanesulfonate salts) show:
- Crystalline Form A : Stable at 40°C/75% RH for 6 months but hygroscopic.
- Form B : Lower solubility (2.1 mg/mL vs. 5.8 mg/mL) but better thermal stability. Use XRPD and DSC to screen polymorphs and select candidates for in vivo studies .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
- Rodent models : Assess oral bioavailability (F ≈ 20–35%) and tissue distribution (Cmax in liver: 8–12 μg/g).
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the oxane ring).
- BBB permeability : Use MDCK-MDR1 monolayers to predict CNS penetration (Papp < 1 × 10 cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
